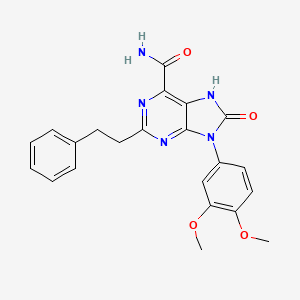
9-(3,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(3,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the phenethyl group, and the attachment of the 3,4-dimethoxyphenyl group . The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring is planar, while the phenethyl and 3,4-dimethoxyphenyl groups could potentially rotate around their respective bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring, the carboxamide group, and the methoxy groups . The purine ring might undergo substitution reactions, while the carboxamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (such as the carboxamide), the overall size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Tautomeric Properties and Structural Insights
Research into tautomeric dihydropurine derivatives, such as those closely related to the specified compound, reveals insights into their structural properties and implications for bonding and conjugation. Studies have shown that different tautomeric forms of purine derivatives exhibit distinct patterns of hydrogen bonding and bond lengths, affecting their chemical reactivity and interaction with biological molecules (Beagley et al., 1995).
Cytotoxic Activities
Investigations into carboxamide derivatives of certain purine analogs have demonstrated potent cytotoxic activities against various cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer therapies. For instance, specific carboxamide derivatives have been evaluated for their growth inhibitory properties against murine leukemia and human leukemia cell lines, with some compounds exhibiting significant cytotoxicity (Deady et al., 2003).
Electrochromic and Thermal Properties
The synthesis of novel aromatic polyamides incorporating dimethoxy-substituted triphenylamine units, related to the structural motif of the specified compound, highlights advancements in materials science. These polymers demonstrate significant electrochromic properties and thermal stability, making them candidates for applications in smart windows and displays (Chang & Liou, 2008).
Antimicrobial and Antiviral Potential
Research into the antimicrobial and antiviral potential of purine derivatives has led to the identification of compounds with significant activities against a range of pathogens. For example, studies on the synthesis, characterization, and biological evaluation of specific carboxamide derivatives have shown promising results in combating microbial and viral infections (Talupur et al., 2021).
Anticonvulsant Agents
Exploration into the anticonvulsant properties of 6-alkylamino-9-benzyl-9H-purines introduces a new class of potent agents for seizure control. This research signifies the therapeutic potential of purine derivatives in the treatment of epilepsy and related neurological disorders (Kelley et al., 1988).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors . The presence of the purine ring suggests that it might interact with biological systems in a manner similar to other purine derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-30-15-10-9-14(12-16(15)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOIPCLQCBJKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)
![2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2959298.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)
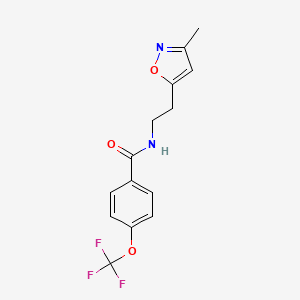

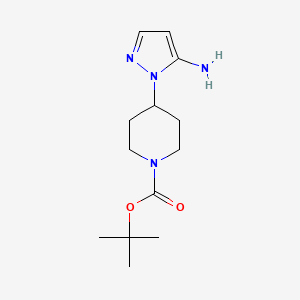
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)
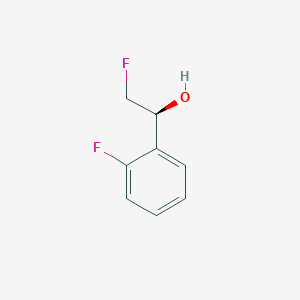
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)
![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)
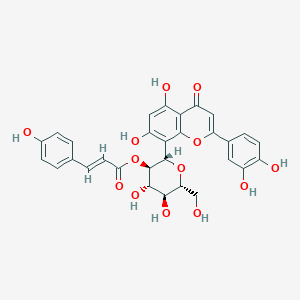
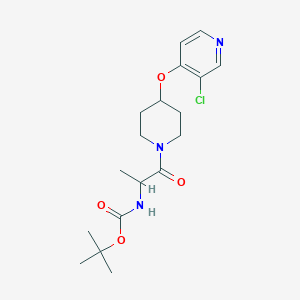
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)